molecular formula C18H15N5O2S B2689963 4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894069-57-9

4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

Cat. No. B2689963
CAS RN: 894069-57-9
M. Wt: 365.41
InChI Key: DXFWJJMXWYQTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Scientific Research Applications

Anti-HIV and Anticancer Activity

One study discusses the synthesis and preliminary screening of a series of compounds including 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides. These compounds exhibited moderate to high anti-HIV activity and moderate anticancer activity, indicating their potential as therapeutic agents in treating HIV and cancer. The research highlights the importance of specific structural features in enhancing biological activity (Brzozowski, 1998).

Anti-asthmatic Activities

Another study investigated the synthesis and evaluation of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The research identified compounds with potent anti-asthmatic activity, contributing to the development of new treatments for asthma and other respiratory diseases. This underscores the therapeutic potential of triazolo[1,5-b]pyridazine derivatives in managing respiratory conditions (Kuwahara et al., 1997).

Carbonic Anhydrase Inhibition

Research has also explored benzenesulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties as inhibitors of human carbonic anhydrase isozymes. These compounds showed low nanomolar activity against certain isozymes, indicating their potential in developing inhibitors for managing conditions associated with carbonic anhydrase activity. Such research highlights the versatility of benzenesulfonamide derivatives in targeting enzyme-mediated processes (Alafeefy et al., 2015).

Antimicrobial Activity

The synthesis and evaluation of novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been reported, with findings indicating significant antibacterial and antifungal activities. This research contributes to the identification of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Hassan, 2013).

Antitumor Activity and Apoptosis Induction

A study on the synthesis and evaluation of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives for antitumor activity revealed that certain compounds displayed high growth inhibitory activity against cancer cell lines. The mechanisms of cytotoxic activity were associated with cell cycle arrest and apoptosis induction, offering insights into the design of new antitumor agents (Fares et al., 2014).

properties

IUPAC Name

4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-13-2-8-16(9-3-13)26(24,25)22-15-6-4-14(5-7-15)17-10-11-18-20-19-12-23(18)21-17/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFWJJMXWYQTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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